

Solubility of 2-Aminoanthraquinone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminoanthraquinone

Cat. No.: B085984

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-aminoanthraquinone**, a key intermediate in the synthesis of dyes and pharmaceuticals. Understanding its solubility in various organic solvents is critical for process development, formulation, and quality control in related industries. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow of the experimental process.

Quantitative Solubility Data

The solubility of **2-aminoanthraquinone** is a crucial parameter for its application and synthesis. While extensive quantitative data across a wide range of organic solvents and temperatures is not readily available in publicly accessible literature, this guide compiles the established values.

Qualitative assessments indicate that **2-aminoanthraquinone** is practically insoluble in water and diethyl ether, slightly soluble in ethanol, and soluble in chloroform, benzene, and acetone. [1] The most precise quantitative data available is for its solubility in water.

Table 1: Quantitative Solubility of **2-Aminoanthraquinone**

Solvent	Temperature (°C)	Solubility	Unit
Water	25	0.163	mg/L

A 1974 thesis by Fawzy Tawfik titled, "Structure-solubility relationships for some 2-substituted anthraquinones and estimation of heats of fusion from solubility data," reportedly contains mole fraction solubility data for **2-aminoanthraquinone** in chloroform and carbon tetrachloride.[2] The abstract indicates these values are in the range of 10^{-2} to 10^{-6} mole fraction. However, the full text of this thesis was not accessible for this review to extract the precise data points.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemistry and pharmacology. The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound like **2-aminoanthraquinone** in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Materials and Equipment:

- **2-Aminoanthraquinone** (solute)
- Selected organic solvent
- Analytical balance
- Constant temperature bath or shaker
- Vials with screw caps
- Syringe filters (solvent-compatible, e.g., PTFE)

- Pre-weighed evaporation dishes or vials
- Oven or vacuum oven

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **2-aminoanthraquinone** to a vial containing a known volume or mass of the organic solvent. The excess solid is crucial to ensure saturation.
 - Seal the vial tightly to prevent solvent evaporation.
 - Place the vial in a constant temperature bath or a shaker with temperature control.
 - Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
- Separation of Saturated Solution:
 - Once equilibrium is achieved, allow the vial to stand undisturbed in the constant temperature bath for a period to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes.
 - Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.
- Determination of Solute Mass:
 - Record the exact volume of the filtered saturated solution.
 - Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the **2-aminoanthraquinone**.

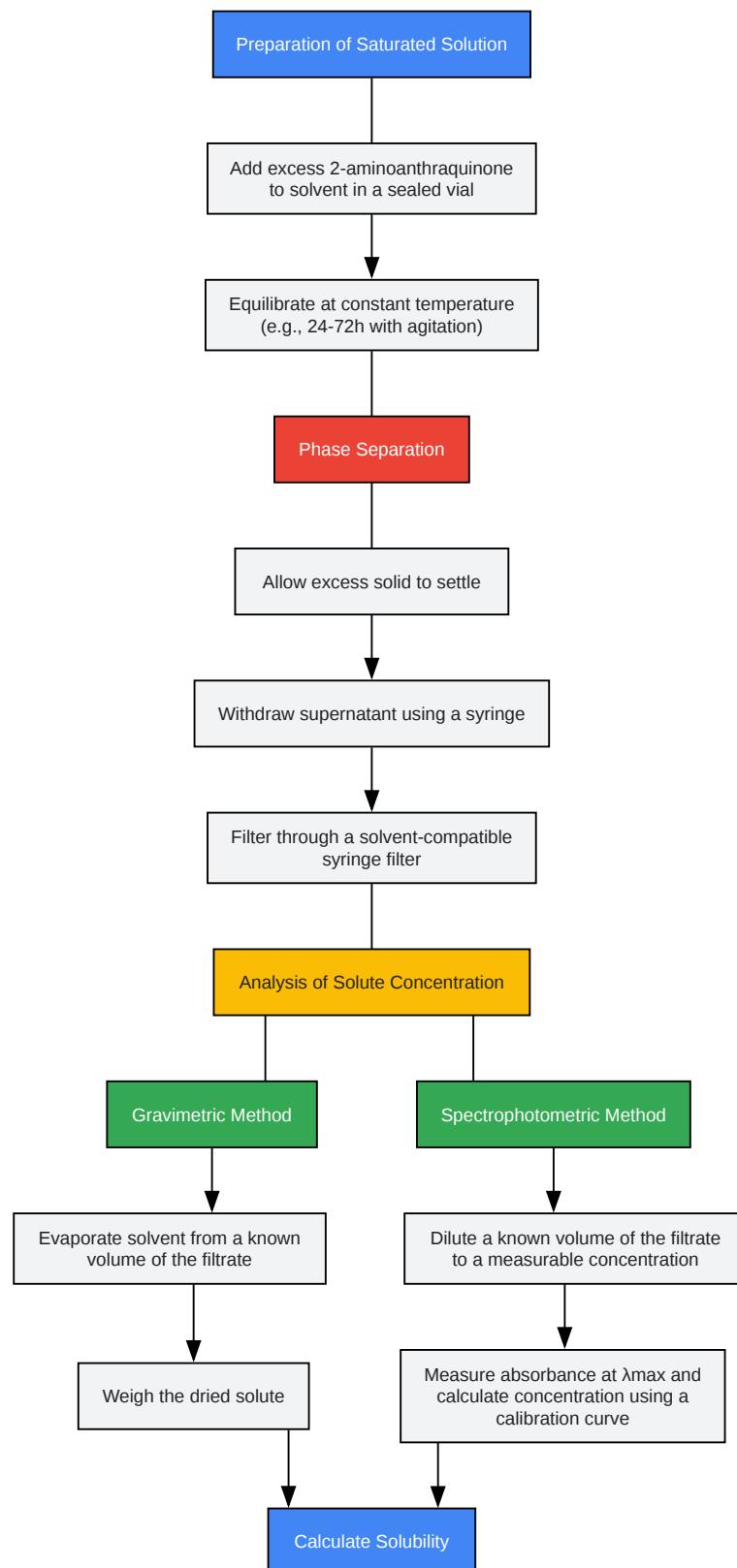
- Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.
- Weigh the evaporation dish containing the dried solute.
- The mass of the dissolved **2-aminoanthraquinone** is the final weight of the dish minus the initial tare weight of the dish.
- Calculation of Solubility:
 - The solubility can then be expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L), by dividing the mass of the dissolved solute by the volume of the solvent used.

UV-Vis Spectrophotometric Method

This method is particularly useful for compounds that have a strong chromophore, like **2-aminoanthraquinone**, allowing for sensitive and accurate measurement of concentration. It relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Materials and Equipment:

- **2-Aminoanthraquinone** (solute)
- Selected organic solvent (must be UV-transparent at the wavelength of maximum absorbance of the solute)
- UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Analytical balance
- Constant temperature bath or shaker
- Syringe filters


Procedure:

- Determination of Maximum Wavelength (λ_{max}):
 - Prepare a dilute, known concentration solution of **2-aminoanthraquinone** in the chosen solvent.
 - Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range to determine the wavelength of maximum absorbance (λ_{max}). All subsequent absorbance measurements will be performed at this wavelength.
- Preparation of a Calibration Curve:
 - Prepare a series of standard solutions of **2-aminoanthraquinone** in the selected solvent with known concentrations.
 - Measure the absorbance of each standard solution at the λ_{max} .
 - Plot a graph of absorbance versus concentration. This is the calibration curve, and the relationship should be linear within a certain concentration range. The slope of this line is the molar absorptivity coefficient.
- Preparation of Saturated Solution:
 - Follow the same procedure as in the gravimetric method (Step 2.1, Procedure 1) to prepare a saturated solution of **2-aminoanthraquinone** at a constant temperature.
- Sample Measurement:
 - Follow the same procedure as in the gravimetric method (Step 2.1, Procedure 2) to obtain a clear, filtered sample of the saturated solution.
 - Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.
 - Measure the absorbance of the diluted solution at the λ_{max} .

- Calculation of Solubility:
 - Using the equation of the line from the calibration curve ($y = mx + c$, where y is absorbance and x is concentration), calculate the concentration of the diluted solution.
 - Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of **2-aminoanthraquinone** in that solvent at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of **2-aminoanthraquinone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- To cite this document: BenchChem. [Solubility of 2-Aminoanthraquinone in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085984#solubility-of-2-aminoanthraquinone-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com